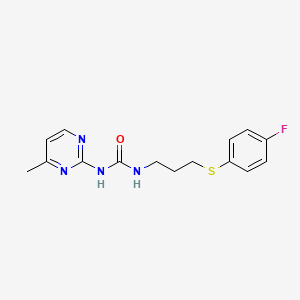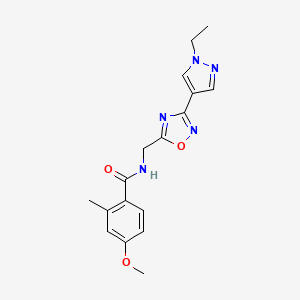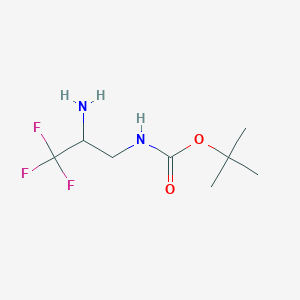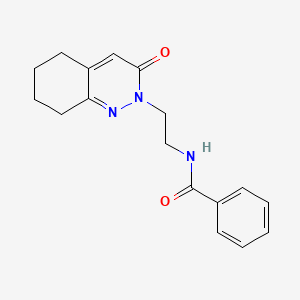![molecular formula C25H23ClN4 B2700090 4-(4-Chlorophenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline CAS No. 332054-20-3](/img/structure/B2700090.png)
4-(4-Chlorophenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chlorophenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline is a useful research compound. Its molecular formula is C25H23ClN4 and its molecular weight is 414.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antitumor Activities
Quinazoline derivatives containing piperazine moieties have shown potent antiproliferative activities against various cancer cell lines, including A549, HepG2, K562, and PC-3. The derivative N-(3-chlorophenyl)-2-(4-(7-methoxy-6-(3-morpholino-propoxy)quinazoline-4-yl)piperazine-1-yl)acetamidename C9 exhibited excellent activity, demonstrating significant effects on cell migration, proliferation, and apoptosis, comparable to the control gefitinib (Wen Li et al., 2020).
Receptor Ligand Activities
Compounds with a quinazoline scaffold have been identified as novel, potent ligands for the 5-HT2A receptor. The compound N-(4-Chlorophenyl)-2-(piperazin-1-yl)quinazolin-4-amine (5o) demonstrated a Ki value of 14.04 ± 0.21 nM, exhibiting over 10,000-fold selectivity over 5-HT1A receptors and acting as an antagonist to the 5-HT2A receptor with an IC50 value of 1.66 μM (Xinxian Deng et al., 2015).
Stability under Stress Conditions
The stability of quinazoline derivatives under stress conditions has been studied, showing that certain derivatives are stable to UV radiation, elevated temperatures, and the action of oxidants, but unstable to hydrolysis in alkaline environments. This research provides insights into the chemical stability of quinazoline compounds, which is crucial for their development as pharmaceutical substances (T. Gendugov et al., 2021).
Antimicrobial and Antifungal Activities
Several quinazoline derivatives have been synthesized and tested for their biological activities against Gram-positive and Gram-negative bacteria, as well as fungi. Some compounds showed moderate activity, indicating the potential of quinazoline derivatives in developing new antimicrobial agents (J.V.Guna et al., 2009).
Synthesis and Characterization
Research on the synthesis, characterization, and evaluation of quinazoline derivatives has led to the discovery of compounds with promising antifungal and antibacterial activities. This includes the development of N2, N4-bis(4-chlorophenyl)quinazoline-2,4-diamine, which has shown activity against Aspergillus flavus and Pseudomonas bacteria (A. Kale & K. M. Durgade, 2017).
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN4/c1-18-6-2-5-9-23(18)29-14-16-30(17-15-29)25-27-22-8-4-3-7-21(22)24(28-25)19-10-12-20(26)13-11-19/h2-13H,14-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPGKDORHLTBJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=NC4=CC=CC=C4C(=N3)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-fluorophenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole](/img/structure/B2700010.png)
![N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2700012.png)
![2-[(2-chloro-6-fluorophenyl)methyl]-6-[(4-methylpiperidin-1-yl)sulfonyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2700013.png)


![Methyl 3-[(2-chloroacetyl)amino]-3-(3-fluorophenyl)propanoate](/img/structure/B2700019.png)


![N-cyclopentyl-4-{[4-oxo-2-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2700025.png)
![3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B2700026.png)

![N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylbenzamide](/img/structure/B2700030.png)
